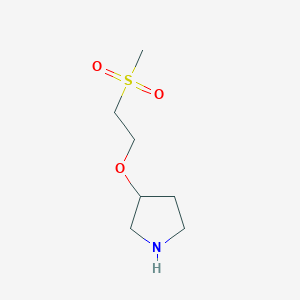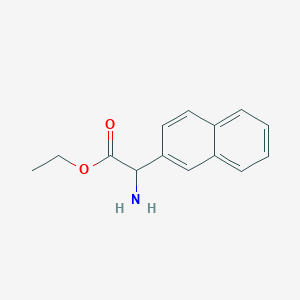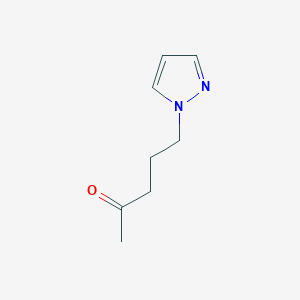![molecular formula C12H14ClN B13538629 5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclopentane ring is fused to an indole moiety through a spiro carbon The presence of a chlorine atom at the 5’ position of the indole ring adds to its chemical diversity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole precursor, which can be derived from commercially available starting materials such as 5-chloroindole.
Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where the indole precursor is reacted with a suitable cyclopentane derivative under acidic or basic conditions.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Aplicaciones Científicas De Investigación
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biological Studies: Researchers investigate its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity. The chlorine atom may also play a role in enhancing the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole Derivatives: Compounds such as spiro[indole-3,3’-pyrrolidine] and spiro[indole-3,3’-oxindole] share structural similarities with 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole].
Chloroindole Derivatives: Other chloroindole derivatives, such as 5-chloroindole-3-carboxaldehyde, also exhibit similar chemical properties.
Uniqueness
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure and the presence of a chlorine atom at the 5’ position. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H14ClN |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
5-chlorospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14ClN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 |
Clave InChI |
WREHHKXVAFXDPH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CNC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)





